molecular formula C20H17Cl2N3O2 B298739 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Cat. No. B298739
M. Wt: 402.3 g/mol
InChI Key: SMPPEWSSNYWIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, also known as CPPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPP belongs to the class of pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been found to interact with the adenosine A2A receptor, which is involved in the regulation of various physiological processes, including inflammation and neurotransmission. 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been found to induce cell cycle arrest and apoptosis in cancer cells. Inflammation research has shown that 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation. In neurological disorders, 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been found to enhance cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in lab experiments is its high potency and specificity. 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been found to exhibit a high affinity for its target receptors and enzymes, making it an ideal candidate for studying the underlying mechanisms of various diseases. However, one of the limitations of using 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in lab experiments is its potential toxicity. 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione. One area of interest is the development of 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione-based drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another area of interest is the elucidation of the underlying mechanisms of 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione's therapeutic effects, which may lead to the discovery of new drug targets. Additionally, further studies are needed to determine the potential toxicity of 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione and its long-term effects on human health.

Synthesis Methods

The synthesis of 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves the reaction of 3-chloroaniline and 4-chlorobenzaldehyde with 1,3-cyclohexanedione under reflux in ethanol. The resulting product is then purified by recrystallization to obtain 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in a high yield.

Scientific Research Applications

2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation. In neurological disorders, 2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been found to enhance cognitive function and memory retention.

properties

Product Name

2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Molecular Formula

C20H17Cl2N3O2

Molecular Weight

402.3 g/mol

IUPAC Name

4-(3-chlorophenyl)-7-(4-chlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C20H17Cl2N3O2/c21-13-7-5-12(6-8-13)17-16-18(24-10-2-9-23(17)24)20(27)25(19(16)26)15-4-1-3-14(22)11-15/h1,3-8,11,16-18H,2,9-10H2

InChI Key

SMPPEWSSNYWIIA-UHFFFAOYSA-N

SMILES

C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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